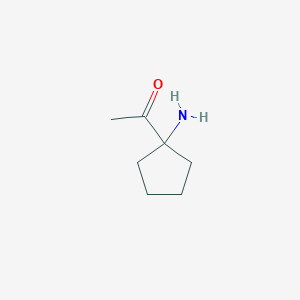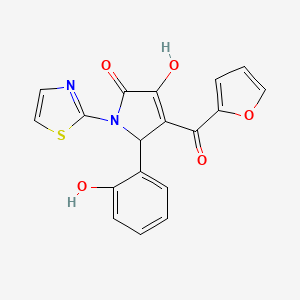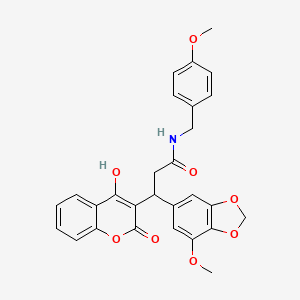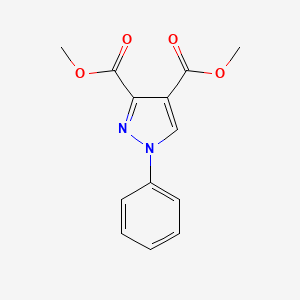
1-(1-Aminocyclopentyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminocyclopentyl)ethanone is an organic compound with the molecular formula C7H13NO It features a cyclopentane ring substituted with an amino group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Aminocyclopentyl)ethanone can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with ammonia or an amine under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Aminocyclopentyl)ethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ethanone moiety can be reduced to an alcohol using reagents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Alcohols.
Substitution: N-substituted derivatives.
Scientific Research Applications
1-(1-Aminocyclopentyl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(1-Aminocyclopentyl)ethanone exerts its effects depends on its interaction with molecular targets. In biochemical contexts, it may act as a ligand binding to specific receptors or enzymes, modulating their activity. The cyclopentane ring and amino group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Cyclopentylamine: Lacks the ethanone moiety, making it less versatile in certain synthetic applications.
Cyclopentanone: Lacks the amino group, limiting its reactivity in biochemical contexts.
1-(1-Aminocyclohexyl)ethanone: Features a cyclohexane ring, which may alter its chemical and biological properties compared to the cyclopentane analog.
Uniqueness: 1-(1-Aminocyclopentyl)ethanone is unique due to its combination of a cyclopentane ring, amino group, and ethanone moiety, providing a versatile scaffold for various chemical transformations and applications.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-(1-aminocyclopentyl)ethanone |
InChI |
InChI=1S/C7H13NO/c1-6(9)7(8)4-2-3-5-7/h2-5,8H2,1H3 |
InChI Key |
CRIKMINAHWLNMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluorobenzyl)-3-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11060132.png)
![4-amino-6-(diethylamino)-N'-[(2-methylpropanoyl)oxy]-1,3,5-triazine-2-carboximidamide](/img/structure/B11060136.png)
![2,5-Bis[(octylsulfonyl)methyl]-1,4-dioxane](/img/structure/B11060140.png)

![N-[2-(2-chlorophenoxy)ethyl]-6-methoxynaphthalene-2-carboxamide](/img/structure/B11060156.png)

![1-(4-fluorobenzyl)-2'-phenyl-6',7',8',9',9a',9b'-hexahydrospiro[indole-3,4'-pyrrolo[3,4-a]indolizine]-1',2,3'(1H,2'H,3a'H)-trione](/img/structure/B11060160.png)
![1-methyl-2-oxo-N-phenyl-3-[(phenylcarbonyl)amino]-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11060179.png)
![N-(4-fluorobenzyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11060181.png)
![3,4,5-trimethoxy-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11060184.png)
![4-[3-(trifluoromethyl)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11060187.png)
![5-({[2-(1-Adamantyl)-1,3-thiazol-4-YL]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine](/img/structure/B11060192.png)

![N-{4-[(E)-(2-{[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazinylidene)methyl]phenyl}acetamide](/img/structure/B11060200.png)
